

Di(trimethylolpropane): A Tetrafunctional Core for Advanced Polymer Synthesis

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Compound of Interest

Compound Name: Di(trimethylolpropane)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, is emerging as a critical building block in the synthesis of advanced polymers. Its unique structure, featuring four primary hydroxyl groups, provides a versatile platform for creating highly branched and crosslinked polymer architectures.[1][2][3][4] This guide delves into the technical aspects of Di-TMP, from its fundamental properties and synthesis to its application in creating sophisticated polymers with potential uses in fields ranging from industrial coatings to innovative drug delivery systems.

Core Properties of Di(trimethylolpropane)

Di-TMP is a colorless, crystalline solid at room temperature.[1] Its four primary hydroxyl groups make it a highly reactive monomer for various polymerization reactions.[4] Understanding its physicochemical properties is essential for its effective use in polymer synthesis.

Table 1: Physicochemical Properties of **Di(trimethylolpropane)**

Property	Value
CAS Number	23235-61-2[1]
Molecular Formula	C ₁₂ H ₂₆ O ₅ [1][5]
Molecular Weight	250.33 g/mol [1]
Appearance	White to almost white powder or flakes[1][3][5]
Melting Point	108-111 °C[1][2][5][6]
Boiling Point	215 °C at 4 mmHg[1][2][6]
Density	~1.122 g/cm ³ [5]
Hydroxyl Value	880-910 mg KOH/g (for 98% grade)[7]
Water Solubility	21 g/L at 20 °C[1][6]
Synonyms	Di-TMP, DTMP, 2,2'-[oxybis(methylene)]bis[2-ethyl-1,3-propanediol][1][5]

Synthesis of Di(trimethylolpropane)

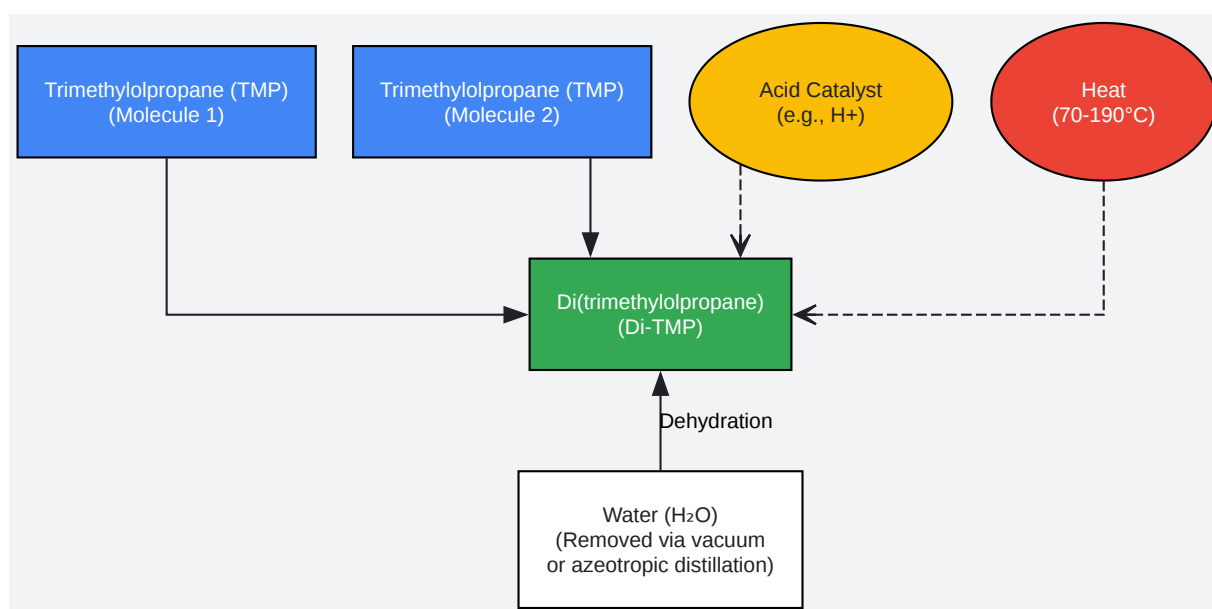
Di-TMP is typically produced as a byproduct during the synthesis of trimethylolpropane (TMP). [8] However, it can also be synthesized directly through the acid-catalyzed etherification of two TMP molecules. This process involves the condensation and dehydration of TMP to form the ether linkage that characterizes Di-TMP.[8]

Experimental Protocol: General Synthesis of Di-TMP via Etherification

This protocol describes a generalized method for the synthesis of Di-TMP based on the principles of acid-catalyzed etherification of trimethylolpropane.

- **Reactants:** A solution of trimethylolpropane (TMP) with a very low water content (preferably less than 1% by weight) is prepared.[9][10]
- **Catalyst:** A solid or dissolved acid catalyst is added to the TMP solution.[9][10]

- **Reaction Conditions:** The reaction mixture is heated to a temperature between 70°C and 190°C.[9][10]
- **Water Removal:** To drive the equilibrium towards product formation, the water formed during the etherification reaction is continuously removed. This is typically achieved by applying a vacuum (0.1-200 mm Hg) or through azeotropic distillation using a solvent like toluene or xylene.[9][10]
- **Reaction Monitoring:** The reaction is monitored until a desired conversion of TMP to Di-TMP is achieved. To avoid excessive side reactions, the etherification is often stopped when at most 15-30% of the TMP has been converted.[9][10]
- **Purification:** The resulting Di-TMP is recovered from the reaction mixture. If partial esters of TMP were used as starting materials, a subsequent hydrolysis step may be required to yield free Di-TMP.[9]



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Figure 1: Synthesis of Di-TMP via acid-catalyzed etherification of TMP.

Di-TMP in Polymer Synthesis

The tetrafunctionality of Di-TMP makes it an ideal monomer for creating polymers with diverse and tunable properties. It serves as a core molecule or a chain extender in various polymerization reactions, including polycondensation and polyaddition.

Hyperbranched Polyesters and Polyethers

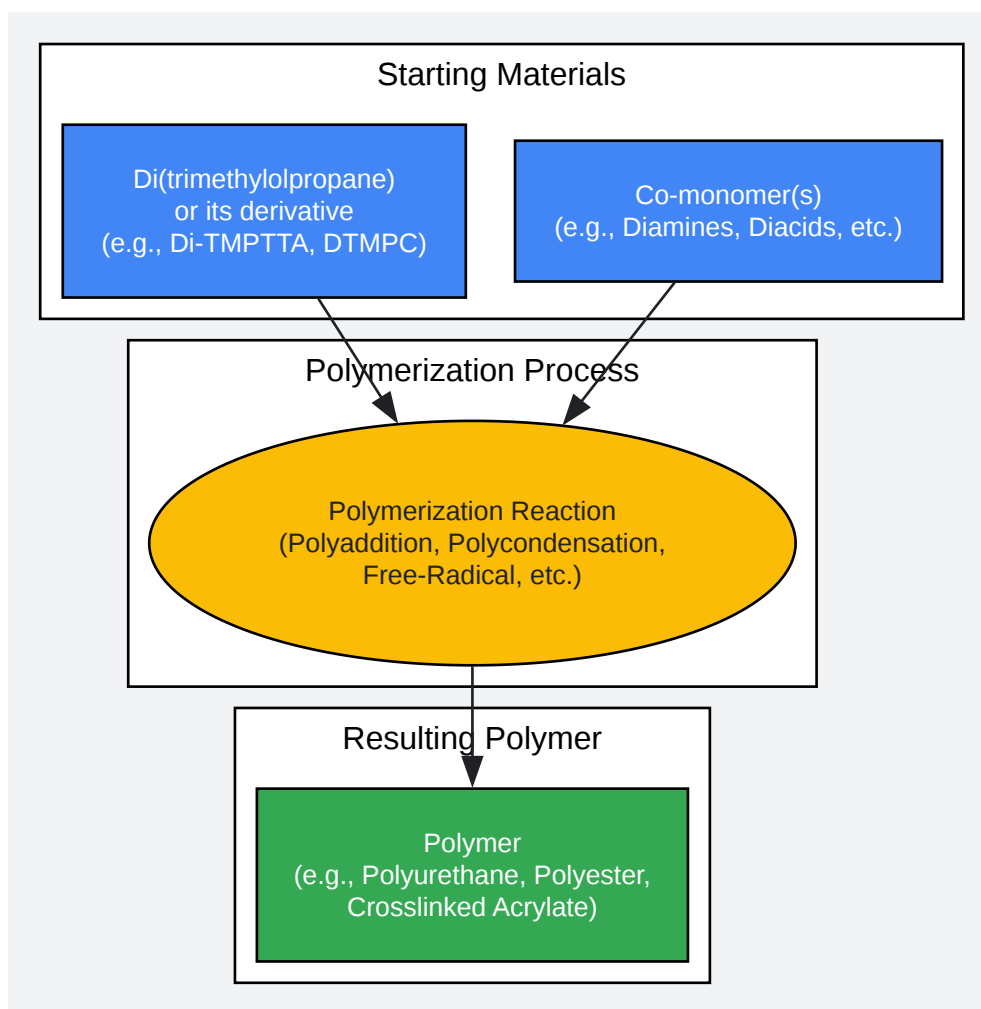
Di-TMP is used as a tetrafunctional core molecule (B₄ type monomer) for the synthesis of hyperbranched polymers.^{[1][2]} These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity and high solubility compared to their linear analogues. Lipase-catalyzed polycondensation reactions using Di-TMP have been explored for creating biodegradable hyperbranched polyesters.^[2]

Polyurethanes (Isocyanate-Free Route)

Di-TMP is a valuable precursor for synthesizing polyhydroxyurethanes (PHUs), which are non-isocyanate alternatives to traditional polyurethanes.^[11] In this approach, Di-TMP is first converted into a bis(cyclic carbonate) derivative, such as **di(trimethylolpropane)** carbonate (DTMPC). This derivative then undergoes polyaddition with diamines to form PHUs.^[11] This method avoids the use of toxic phosgene and isocyanates.^[11]

Radiation-Curable Acrylate Resins

For applications in coatings, inks, and adhesives, Di-TMP is often converted to its tetraacrylate derivative, **Di(trimethylolpropane)** tetraacrylate (Di-TMPTTA).^{[12][13][14]} Di-TMPTTA is a multifunctional acrylic monomer that polymerizes rapidly via free-radical mechanisms when exposed to ultraviolet (UV) or electron beam (EB) radiation.^{[12][14]} The resulting polymers form a highly crosslinked network, imparting excellent scratch resistance, chemical resistance, and hardness to the final product.^{[1][13]}



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Figure 2: General experimental workflow for polymer synthesis using Di-TMP.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of a Hyperbranched Polyester

This protocol provides a representative methodology for synthesizing a hyperbranched polyester using Di-TMP.

- Reactants: **Di(trimethylolpropane)** and a dicarboxylic acid (e.g., adipic acid) are used as monomers.

- Catalyst: An immobilized lipase, such as *Candida antarctica* lipase B (Novozym-435), is employed as a green catalyst.
- Procedure:
 - The monomers (Di-TMP and dicarboxylic acid) are charged into a reaction vessel.
 - The immobilized lipase is added to the mixture.
 - The reaction is conducted in bulk (without solvent) under reduced pressure to facilitate the removal of the condensation byproduct (water).
 - The mixture is heated (e.g., to 70°C) and stirred for an extended period (e.g., 24-48 hours).
- Purification: After the reaction, the enzyme is removed by filtration. The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol or hexane).

Protocol 2: Synthesis of a Polyhydroxyurethane (PHU)

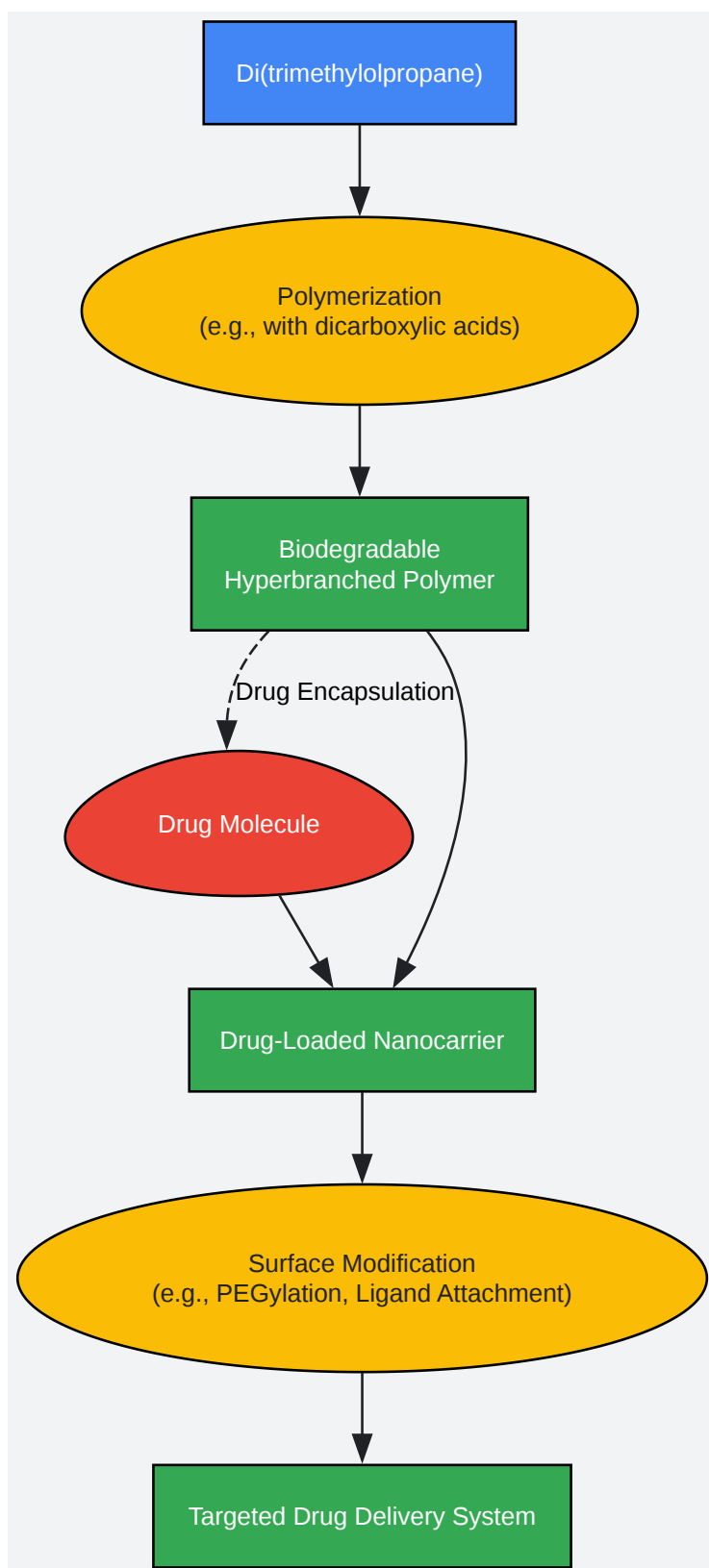
This protocol outlines the synthesis of a linear PHU via the polyaddition of a Di-TMP derivative and a diamine.[\[11\]](#)

- Monomer Synthesis: **Di(trimethylolpropane)** is first reacted with a carbonate source like diphenyl carbonate to synthesize **di(trimethylolpropane) carbonate (DTMPC)**, a bis(six-membered cyclic carbonate).[\[11\]](#)
- Polyaddition Reaction:
 - DTMPC and an aliphatic diamine (e.g., 1,6-diaminohexane) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[\[15\]](#)
 - The reaction mixture is heated (e.g., to 70°C) and stirred for approximately 24 hours under an inert atmosphere.[\[15\]](#)
- Purification: The resulting PHU polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Relevance and Applications in Drug Development

While Di-TMP itself is not a therapeutic agent, its role in creating advanced polymers makes it highly relevant to the field of drug development. Specifically, Di-TMP can be used to synthesize biodegradable polymers for drug delivery applications.[\[2\]](#)[\[5\]](#)

The highly branched architecture of Di-TMP-based hyperbranched polyesters can be exploited to create nano-sized drug carriers. The interior of these macromolecules can encapsulate drug molecules, while the numerous terminal functional groups on their periphery can be modified to control solubility, attach targeting ligands, or modulate drug release kinetics. The ester linkages within these polymers are susceptible to hydrolysis, leading to biodegradation and the eventual clearance of the carrier from the body. This combination of features makes Di-TMP-based polymers promising candidates for developing next-generation controlled-release drug delivery systems.



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Figure 3: Conceptual pathway for Di-TMP in drug delivery applications.

Conclusion

Di(trimethylolpropane) is a powerful and versatile raw material for polymer synthesis. Its tetrafunctional nature allows for the creation of complex, highly branched, and crosslinked polymers that are difficult to achieve with simpler di-functional monomers. From robust industrial resins cured by radiation to sophisticated, biodegradable hyperbranched polymers with potential applications in drug delivery, Di-TMP provides a foundational molecule for innovation. For researchers and scientists, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation materials.

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